molecular formula C3H5Br2ClO B14512512 1,3-Dibromo-1-chloropropan-2-ol CAS No. 62872-28-0

1,3-Dibromo-1-chloropropan-2-ol

Cat. No.: B14512512
CAS No.: 62872-28-0
M. Wt: 252.33 g/mol
InChI Key: SKTPISJXXWIFPW-UHFFFAOYSA-N
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Description

1,3-Dibromo-1-chloropropan-2-ol is an organic compound with the molecular formula C3H5Br2ClO. It is a dense, colorless liquid that is often used in various chemical applications due to its unique properties. This compound is known for its role in chemical communication systems among certain species .

Preparation Methods

1,3-Dibromo-1-chloropropan-2-ol can be synthesized through several methods. One common synthetic route involves the bromination of propargyl alcohol with elemental bromine, which produces a dibromo product . This method is known for achieving high yields and isomerically enriched compositions. Industrial production methods often involve similar bromination reactions under controlled conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

1,3-Dibromo-1-chloropropan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out under controlled temperatures and pressures.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different halogenated compounds.

Scientific Research Applications

1,3-Dibromo-1-chloropropan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Dibromo-1-chloropropan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular processes and pathways, although detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

1,3-Dibromo-1-chloropropan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which gives it distinct reactivity and applications compared to other halogenated compounds.

Properties

CAS No.

62872-28-0

Molecular Formula

C3H5Br2ClO

Molecular Weight

252.33 g/mol

IUPAC Name

1,3-dibromo-1-chloropropan-2-ol

InChI

InChI=1S/C3H5Br2ClO/c4-1-2(7)3(5)6/h2-3,7H,1H2

InChI Key

SKTPISJXXWIFPW-UHFFFAOYSA-N

Canonical SMILES

C(C(C(Cl)Br)O)Br

Origin of Product

United States

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